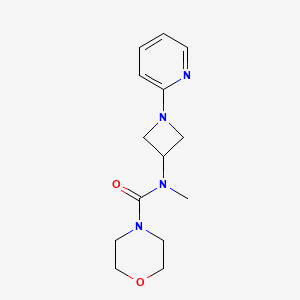

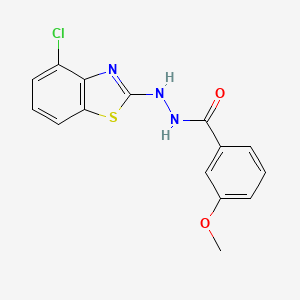

![molecular formula C16H15ClN6O B2847301 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-chlorobenzamide CAS No. 2034390-93-5](/img/structure/B2847301.png)

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-chlorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-chlorobenzamide” is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,3-b]pyridazine ring, a pyrrolidine ring, and a benzamide group .

Synthesis Analysis

While the exact synthesis of this compound is not available in the literature, it’s likely that it could be synthesized through a series of reactions involving the formation of the triazolo[4,3-b]pyridazine ring, the attachment of the pyrrolidine ring, and the introduction of the benzamide group .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazolo[4,3-b]pyridazine ring, the pyrrolidine ring, and the benzamide group. The exact arrangement of these groups would depend on the specific synthesis process .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the various functional groups and rings in its structure. For example, the triazolo[4,3-b]pyridazine ring might participate in reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups and rings. These could include its solubility in various solvents, its melting and boiling points, and its spectral properties .Scientific Research Applications

Synthesis and Structure Analysis

Synthesis Techniques

Research on related heterocyclic compounds emphasizes innovative synthesis methods, including the use of phenyliodine bis(trifluoroacetate) for oxidative N-N bond formation to construct the 1,2,4-triazolo[1,5-a]pyridine skeleton, showcasing a metal-free approach for synthesizing biologically significant structures (Zheng et al., 2014). Another study presented a facile synthesis of amide derivatives of [1,2,4]Triazolo[4,3-a]pyridine, highlighting the compound's relevance in bio-medicinal chemistry due to its significant biological activities (Gandikota et al., 2017).

Structure Characterization

The detailed structural analysis through X-ray diffraction and Density Functional Theory (DFT) calculations provides insights into the molecular geometry, electronic structure, and intermolecular interactions of these compounds, contributing to the understanding of their pharmacological potential (Sallam et al., 2021).

Biological Activities and Therapeutic Applications

Antimicrobial and Antitumor Activities

Various synthesized heterocycles, including pyridazine and triazolopyridine derivatives, have been investigated for their antimicrobial and antitumor properties. These studies offer a basis for the development of new therapeutic agents with potential application in treating infections and cancer (Riyadh, 2011).

Insecticidal Properties

Research also extends to the synthesis of novel heterocycles for insecticidal applications against agricultural pests, demonstrating the versatility of these compounds in contributing to pest management strategies (Fadda et al., 2017).

Anti-inflammatory and Antiasthmatic Potential

The exploration of fused nitrogen heterocycles for their anti-inflammatory and antiasthmatic activities reflects the potential of these compounds in developing new treatments for respiratory diseases and inflammatory conditions (Kuwahara et al., 1997).

Future Directions

Mechanism of Action

Mode of Action

This compound acts as a highly potent and selective inhibitor of ALK5 . It binds to the kinase domain of ALK5, thereby inhibiting its activity . This inhibition disrupts the TGF-β signaling pathway, leading to changes in the cellular processes controlled by this pathway .

Biochemical Pathways

By inhibiting ALK5, the compound affects the TGF-β signaling pathway . This pathway is crucial for various cellular processes. Disruption of this pathway can lead to changes in cell growth, differentiation, and apoptosis, among other processes .

Pharmacokinetics

The compound exhibits good oral bioavailability, with a bioavailability of 51% . It also shows high systemic exposure (AUC of 1426 ng × h/mL) and a maximum plasma concentration (Cmax) of 1620 ng/mL . These properties suggest that the compound can be effectively absorbed and distributed in the body.

Result of Action

The inhibition of ALK5 by the compound leads to disruption of the TGF-β signaling pathway . This can result in changes in various cellular processes controlled by this pathway, potentially leading to effects such as altered cell growth and differentiation .

properties

IUPAC Name |

2-chloro-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN6O/c17-13-4-2-1-3-12(13)16(24)19-11-7-8-22(9-11)15-6-5-14-20-18-10-23(14)21-15/h1-6,10-11H,7-9H2,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSNJRLAIWQJEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC=CC=C2Cl)C3=NN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

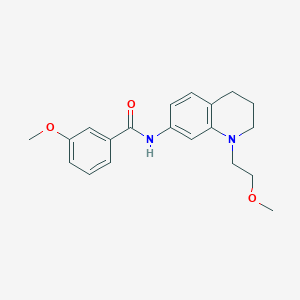

![(2Z)-2-[(3-fluorophenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2847220.png)

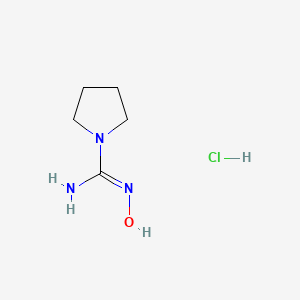

![7-(4-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2847225.png)

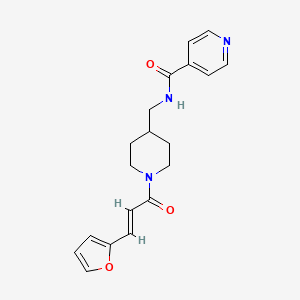

![2-ethoxy-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2847228.png)

![(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2847229.png)

![3-(4-Bromophenyl)-2-[2-(3-methylphenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B2847234.png)

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2847235.png)

![2-(4-Nitrophenoxy)ethyl 2-[3-(3-methylbutoxy)phenoxy]acetate](/img/structure/B2847236.png)

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2847237.png)